Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid, followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby modulating biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(3-chlorobenzamido)benzoate: This compound shares a similar core structure but lacks the pyridazine ring, resulting in different biological activities and applications.
Ethyl 4-(4-chlorobenzamido)benzoate: Similar to the previous compound but with a different substitution pattern on the benzamido group, leading to variations in reactivity and biological effects.
Ethyl 4-(3,4-dichlorobenzamido)benzoate: This compound has additional chlorine substitutions, which can enhance its reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-[(3-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)13-7-6-8-14(21)11-13)12-17(25)24(23-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRLPOYEPCJJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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